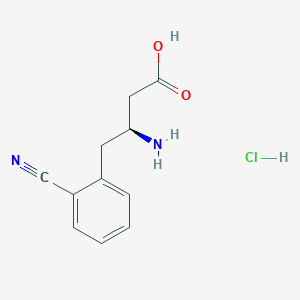
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant importance in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-Amino-4-phenylbutanoic acid.
Nitrile Introduction:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the -CN group, forming amides or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols
Major Products:
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Amides, esters
科学的研究の応用
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
類似化合物との比較
- (S)-3-Amino-4-phenylbutanoic acid
- ®-3-Amino-4-(2-cyanophenyl)butanoic acid
- 3-Amino-4-(2-cyanophenyl)butanoic acid
Comparison:
Chirality: The (S)-enantiomer exhibits different biological activity compared to the ®-enantiomer due to its specific interaction with chiral targets.
Functional Groups: The presence of the nitrile group (-CN) in (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride imparts unique reactivity and potential for further chemical modifications.
Applications: While similar compounds may share some applications, this compound is particularly valued for its role in the synthesis of chiral pharmaceuticals and its potential therapeutic effects.
生物活性
(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is a chiral compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃ClN₂O₂
- Molecular Weight : Approximately 240.69 g/mol
- Chirality : The compound exists in an S configuration, influencing its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. This action is crucial for its role in enzyme-substrate interactions and protein-ligand binding studies.
- Selective Binding : Due to its chiral nature, the compound exhibits selective binding to various molecular targets, which may lead to desired biological effects such as modulation of neurotransmitter activity or inhibition of specific metabolic pathways.
1. Enzyme Inhibition
Research indicates that this compound has been studied for its potential to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. Inhibitory studies have demonstrated varying potencies, with some derivatives showing IC50 values in the micromolar range .
2. Neurotransmitter Modulation
The compound has been investigated for its ability to modulate neurotransmitter receptors, which could have implications for treating neurological disorders. Its structural similarity to amino acids suggests a potential role in affecting metabolic pathways or signal transduction mechanisms .
3. Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Aspergillus niger. These findings suggest that the compound may be effective in developing antifungal and antibacterial therapies.
Table 1: Summary of Biological Activities
Case Study: NNMT Inhibition
In a study aimed at improving the potency of NNMT inhibitors, several derivatives of this compound were synthesized and tested. One derivative exhibited an IC50 value as low as 0.57 μM, indicating strong inhibitory potential against NNMT. This study emphasizes the importance of structural modifications in enhancing biological activity .
特性
CAS番号 |
270065-82-2 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC名 |
(3S)-3-amino-4-(2-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
InChIキー |
VAIQDFORVKLNPH-JTQLQIEISA-N |
SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl |
異性体SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C#N |
正規SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















